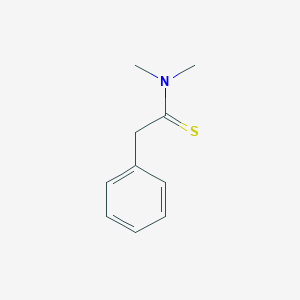

N,N-Dimethyl-2-phenylethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOKDAWGDBJTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334038 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17709-95-4 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Dimethyl-2-phenylethanethioamide CAS number 17709-95-4

[1]

Executive Summary

This compound (also known as N,N-dimethylphenylthioacetamide) is a thioamide derivative of phenylacetic acid. It serves as a pivotal electrophilic building block in organic synthesis, particularly in the Willgerodt-Kindler reaction sequence and as a precursor for N,N-dimethylphenethylamine derivatives. Its thiocarbonyl moiety (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| CAS Number | 17709-95-4 |

| IUPAC Name | This compound |

| Synonyms | N,N-Dimethylphenylthioacetamide; N,N-Dimethyl-2-phenyl(thioacetamide) |

| Molecular Formula | |

| Molecular Weight | 179.28 g/mol |

| Physical State | Viscous yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Toluene, Ethanol, DMSO; Insoluble in Water |

| Stability | Hygroscopic; prone to hydrolysis under strong acidic/basic conditions releasing |

Structural Analysis

The molecule consists of a phenyl ring attached to a thioacetamide core. The

Synthesis & Manufacturing Protocols

Method A: The Willgerodt-Kindler Reaction (Industrial/Scalable Route)

This is the most atom-economical route, converting acetophenone directly to the thioamide using elemental sulfur and dimethylamine. It avoids the need for pre-formed phenylacetic acid derivatives.

Reaction Scheme:

Protocol:

-

Reagents: Acetophenone (1.0 eq), Elemental Sulfur (1.5 eq), Dimethylamine (40% aq. solution or gas, 2.0 eq). Note: Anhydrous amine or morpholine is often used to suppress side reactions, but dimethylamine is required for this specific target.

-

Conditions: Combine reagents in a pressure vessel or reflux system (if using high-boiling amine source). Heat to 120–140°C for 4–6 hours.

-

Workup: Cool the mixture. Dilute with dichloromethane (DCM). Wash with dilute HCl to remove unreacted amine, then water.

-

Purification: The crude dark oil is purified via silica gel column chromatography (Eluent: Hexane/EtOAc 8:2) or recrystallization if solid.[1]

Method B: Thionation via Lawesson’s Reagent (High Purity/Lab Scale)

This method converts N,N-dimethyl-2-phenylacetamide directly to the thioamide, offering higher functional group tolerance.

Protocol:

-

Reagents: N,N-Dimethyl-2-phenylacetamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

-

Solvent: Anhydrous Toluene.

-

Procedure: Reflux the mixture under nitrogen atmosphere for 2–4 hours. Monitor by TLC (the thioamide is less polar and moves faster than the amide).

-

Workup: Evaporate toluene. The residue is often a slurry containing P-S byproducts. Flash chromatography is essential to isolate the pure thioamide.[1]

Mechanism of Synthesis (Willgerodt-Kindler)

The following diagram illustrates the complex rearrangement mechanism where the carbonyl group migrates to the terminal carbon via a sulfur-heterocycle intermediate.

Analytical Characterization

To validate the synthesis of CAS 17709-95-4, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][5][8][9]

-

NMR (CDCl

- 7.20–7.40 (m, 5H, Ar-H ): Typical phenyl multiplet.

-

4.30 (s, 2H, CH

-

3.45, 3.10 (two s, 6H, N(CH

-

NMR (CDCl

- ~198.0 (C=S ): The diagnostic thiocarbonyl peak, far downfield.

- 136.0, 129.0, 128.5, 127.0 (Ar-C ).

-

50.5 (CH

- 44.0, 41.5 (N-Me ).

Infrared Spectroscopy (FT-IR)

-

C=S Stretch: Strong band at 1000–1200 cm

(often split or broad). -

Absence of C=O: No strong band at 1650 cm

(confirms complete thionation).

Reactivity & Applications

Reduction to Phenethylamines

The primary application of this thioamide is as a precursor to N,N-dimethyl-2-phenylethylamine (CAS 1126-71-2). Thioamides are reduced more easily than amides using Raney Nickel or Aluminum Hydrides.

-

Reagents: Raney Ni / EtOH or

/ THF. -

Product: N,N-dimethylphenethylamine (Biological activity: AChE inhibitor, trace amine analog).

Hantzsch Thiazole Synthesis

Reaction with

Handling & Safety Data

-

Hazard Classification: Irritant (Skin/Eye).[2] Potential for releasing toxic

gas if acidified. -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Thioamides can hydrolyze slowly in moist air.

-

Odor: Thioamides typically possess a distinct, unpleasant sulfurous odor. All manipulations must be performed in a fume hood.

References

-

Raucher, S., & Klein, P. (1980). Thionation of Amides using Lawesson's Reagent. Tetrahedron Letters, 21(42), 4061-4064.

-

Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone. Berichte der deutschen chemischen Gesellschaft.

-

ChemicalBook. (2024).[2] N,N-Dimethyl-2-phenyl(thioacetamide) Product Properties.

-

PubChem. (2024). Compound Summary: this compound.[3]

-

Thieme Chemistry. (2025).[4][5] Willgerodt-Kindler Reaction Review.

Physical Properties and Characterization of N,N-Dimethyl-2-phenylethanethioamide

Technical Guide for Research & Development

Executive Summary

N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4) is a thioamide derivative characterized by a significant rotational barrier around the C(S)–N bond, making it a valuable model for studying amide/thioamide isosteres in medicinal chemistry. Unlike its amide counterpart, the thioamide moiety imparts unique electronic properties, including enhanced lipophilicity and distinct hydrogen bond acceptor capabilities. This guide details its physicochemical properties, spectral signatures, and synthesis for applications in drug development and structural biology.

Physicochemical Characterization

The following data represents the standard state properties for this compound.

Table 1: Core Physical Properties

| Property | Value | Notes |

| CAS Number | 17709-95-4 | |

| Molecular Formula | C₁₀H₁₃NS | |

| Molecular Weight | 179.28 g/mol | |

| Appearance | Yellow crystals | Characteristic of many thioamides |

| Melting Point | 84–86 °C | Recrystallized from ethanol/hexane |

| Boiling Point | ~146–148 °C (at 24 mmHg) | Estimated from analogs; decomposes at high temp |

| Solubility | Soluble: CHCl₃, DCM, Toluene, DMSOInsoluble: Water | Lipophilic nature |

| LogP (Octanol/Water) | 2.12 | Predicted (Consensus) |

| Density | ~1.1 g/cm³ | Estimated solid density |

Table 2: Spectroscopic Data (NMR & IR)

Data sourced from CDCl₃ solution at 298 K.

| Technique | Signal ( | Assignment | Structural Insight |

| ¹H NMR (400 MHz) | 7.33 (m, 5H) | Ar-H | Phenyl ring protons |

| 4.32 (s, 2H) | Ph-CH ₂-C=S | Benzylic methylene | |

| 3.50 (s, 3H) | N-CH ₃ (Deshielded) | Cis to Sulfur (Anisotropic effect) | |

| 3.20 (s, 3H) | N-CH ₃ (Shielded) | Trans to Sulfur | |

| ¹³C NMR (100 MHz) | 200.6 | C =S | Thiocarbonyl carbon (characteristic downfield shift) |

| 135.6, 128.8, 128.3, 128.0 | Ar-C | Aromatic carbons | |

| 50.9 | Ph-C H₂ | Benzylic carbon | |

| 44.1, 42.2 | N-C H₃ | Nonequivalent methyls due to restricted rotation | |

| IR (KBr) | 1525 cm⁻¹ | ν(C–N) + δ(N–H) | Thioamide II band (mixed mode) |

| 1224 cm⁻¹ | ν(C=S) | Thioamide I/III band (C=S stretch character) |

Structural Dynamics & Chemical Logic

The defining feature of this compound is the restricted rotation around the C–N bond. This is due to the strong resonance contribution of the zwitterionic form (

Mechanism of Restricted Rotation

In the NMR spectrum, the observation of two distinct methyl signals (3.50 and 3.20 ppm) at room temperature confirms that the rotation around the C–N bond is slow on the NMR timescale. The barrier to rotation (

Figure 1: Resonance structures illustrating the electronic origin of the rotational barrier.

Synthesis Protocol

The most robust method for synthesizing this compound is the thionation of its amide precursor using Lawesson’s Reagent. This method preserves the sensitive benzylic position better than harsh P₄S₁₀ conditions.

Reagents and Materials[1][2][3][4][5][6]

-

Precursor: N,N-Dimethyl-2-phenylacetamide (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.55 eq)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution: Add N,N-Dimethyl-2-phenylacetamide (e.g., 1.63 g, 10 mmol) and anhydrous toluene (50 mL). Stir until dissolved.

-

Addition: Add Lawesson’s Reagent (2.22 g, 5.5 mmol) in a single portion. The mixture will be a suspension.

-

Reaction: Heat the mixture to reflux (110 °C). The suspension will clear as the reagent dissolves and reacts. Maintain reflux for 3 hours.

-

Checkpoint: Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The product is less polar (higher R_f) and often UV-active or stains yellow with anisaldehyde.

-

-

Workup: Cool the reaction to room temperature. A precipitate (polymeric phosphorus byproduct) may form. Filter the mixture through a celite pad to remove solids.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a crude yellow oil/solid. Purify via flash column chromatography (Silica gel, Gradient: 10%

30% EtOAc in Hexanes). -

Crystallization: Recrystallize the resulting solid from hot ethanol or a mixture of DCM/Hexanes to yield bright yellow crystals.

Figure 2: Workflow for the thionation of the amide precursor to the target thioamide.

Safety & Handling

-

Toxicity: Thioamides can be goitrogenic and potential liver toxins. Handle with gloves and in a fume hood.

-

Odor: This compound and its precursors may have a disagreeable sulfurous odor. Bleach (sodium hypochlorite) can be used to neutralize glassware and waste.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Stable at room temperature but best kept at 4°C for long-term storage to prevent slow hydrolysis or oxidation.

References

-

Beilstein Journal of Organic Chemistry . "Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides". Beilstein J. Org. Chem.2016 , 12, 2204–2210. Link

-

NIST Chemistry WebBook . "N,N-Dimethyl phenyl(thioacetamide) - IR Spectrum". National Institute of Standards and Technology. Link

-

Cheméo . "Chemical Properties of N,N-Dimethyl phenyl(thioacetamide)". Cheméo Data Repository. Link

-

Organic Chemistry Portal . "Lawesson's Reagent in Organic Synthesis".[2][3][4][5] Link

Sources

N,N-Dimethyl-2-phenylethanethioamide molecular weight and formula

Comprehensive Characterization, Synthesis, and Bioisosteric Utility

Executive Summary

N,N-Dimethyl-2-phenylethanethioamide is a synthetic thioamide derivative utilized primarily in medicinal chemistry as a bioisostere of N,N-dimethyl-2-phenylacetamide. By replacing the carbonyl oxygen with sulfur, this molecule exhibits altered electronic distribution, increased lipophilicity, and a higher rotational barrier around the C–N bond compared to its amide counterpart.

These physicochemical shifts make it a critical probe for studying protein-ligand interactions, particularly where hydrogen bond directionality and membrane permeability are rate-limiting factors in drug design. This guide details its molecular specifications, a validated synthetic protocol using Lawesson’s Reagent, and an analysis of its structural dynamics.

Physicochemical Characterization

The following data represents the core molecular specifications for this compound.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₃NS | |

| Molecular Weight | 179.28 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, S: 32.06). |

| Precursor Amide MW | 163.22 g/mol | Mass shift of +16.06 Da (O → S substitution). |

| Physical State | Yellow Oil / Low-melting Solid | Thioamides are generally colored (yellow/orange) due to |

| Solubility | DCM, Toluene, DMSO, Methanol | Lipophilicity is generally higher than the corresponding amide. |

| H-Bond Donors | 0 | Fully substituted nitrogen. |

| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a weaker H-bond acceptor than Oxygen ( |

Synthetic Protocol: Thionation via Lawesson’s Reagent[2][3][4][5]

The most reliable route to this compound is the thionation of N,N-dimethyl-2-phenylacetamide. While the Willgerodt-Kindler reaction is historically relevant, it often yields morpholine derivatives. The protocol below utilizes Lawesson’s Reagent (LR) for high specificity and yield.

Reaction Logic

Lawesson’s Reagent acts as a dithiophosphine ylide in solution, reacting with the carbonyl oxygen via a thiaoxaphosphetane intermediate (similar to a Wittig reaction mechanism), driving the formation of the thermodynamically stable P=O bond and releasing the thioamide.[2]

Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the thionation of the amide precursor.

Experimental Procedure

Safety Note: Lawesson’s Reagent releases

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethyl-2-phenylacetamide (1.0 eq) in anhydrous toluene (0.2 M concentration).

-

Addition: Add Lawesson’s Reagent (0.55 eq). A slight excess (0.6 eq) ensures complete conversion, but 0.5 eq is theoretically sufficient as the reagent transfers two sulfur atoms.

-

Reflux: Attach a reflux condenser under an inert atmosphere (

or Ar). Heat the mixture to reflux (110°C). -

Monitoring: Monitor via TLC (typically 20% EtOAc in Hexanes). The product will appear as a distinct UV-active spot, often yellow-colored, with a higher

than the starting amide due to increased lipophilicity. Reaction time is typically 2–4 hours. -

Workup:

-

Cool the mixture to room temperature.

-

Filter off any solid byproducts.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting 90:10).

-

Validation: Confirm structure via

NMR (look for downfield shift of

Structural Dynamics & Bioisosterism[6]

Understanding the structural differences between the amide and thioamide is crucial for interpreting biological data.

The Rotational Barrier

The C–N bond in thioamides possesses significantly more double-bond character than in amides.[3] This is due to the sulfur atom being a poorer electronegative match for carbon than oxygen, which enhances the contribution of the zwitterionic resonance structure (

-

Amide Barrier: ~16–18 kcal/mol[4]

-

Thioamide Barrier: ~20–22 kcal/mol

This restricted rotation results in distinct NMR signals for the two N-methyl groups (cis and trans to the sulfur) even at higher temperatures compared to amides.

Resonance Energy Diagram

Figure 2: Energy landscape of the C-N bond rotation. The thioamide requires higher energy to break planarity.

Application in Drug Design

Replacing the amide oxygen with sulfur (Thioamide scan) affects the molecule's interaction with biological targets in three ways:

-

Hydrogen Bonding: The thiocarbonyl sulfur is a weaker H-bond acceptor than oxygen. If the amide oxygen was critical for binding (e.g., to a backbone NH in a protein), potency may decrease. If the oxygen was solvated by water, the thioamide (being less solvated) may bind more tightly due to the hydrophobic effect.

-

Permeability: Thioamides are generally more lipophilic (higher LogP) and have lower desolvation penalties, often improving passive membrane permeability.

-

Proteolytic Stability: The C=S bond is resistant to many proteases that target peptide bonds, potentially extending the half-life of the molecule in vivo.

References

-

Synthesis via Lawesson's Reagent

- Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083.

-

Rotational Barriers in Thioamides

- Wiberg, K. B., & Rablen, P. R. (1995). Why Does Thioformamide Have a Larger Rotational Barrier Than Formamide?. Journal of the American Chemical Society, 117(8), 2201–2209.

-

Bioisosterism & Permeability

-

Wang, H., et al. (2023).[1] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications.

-

-

General Thioamide Properties

- Sliwoski, G., et al. (2014). Thioamides as Bioisosteres in the Design of New Drugs. Current Medicinal Chemistry.

Sources

- 1. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

The Thioamide Functional Group: Electronic Structure, Synthetic Access, and Unique Reactivity

Executive Summary

The thioamide (

This guide provides a rigorous technical analysis of the thioamide group. It details the orbital interactions that drive its enhanced rotational barriers, outlines robust protocols for its synthesis (thionation) and transformation (Hantzsch cyclization), and evaluates its strategic use as a bioisostere in modern drug design.

Electronic Structure & Physicochemical Properties[1][2]

The reactivity differences between amides and thioamides stem from the orbital mismatch between carbon (

Resonance and Rotational Barriers

In thioamides, the zwitterionic resonance contributor (

Key Consequence: The

Table 1: Comparative Electronic Profile (Amide vs. Thioamide)

| Property | Amide ( | Thioamide ( | Mechanistic Implication |

| C=X Bond Length | 1.23 Å | 1.71 Å | Weaker |

| C-N Bond Length | 1.34 Å | 1.31 Å | Shorter bond indicates higher double-bond character in thioamides. |

| Rotation Barrier ( | ~16-18 kcal/mol | ~22-24 kcal/mol | Thioamides are conformationally rigid; excellent for constraining peptide backbones. |

| Dipole Moment | High | Higher | Increased polarity aids in crystal packing and solubility profiles. |

| H-Bond Donor (NH) | Good | Stronger ( | NH is more acidic due to the electron-withdrawing nature of the |

| H-Bond Acceptor (X) | Strong | Weak | Sulfur is a "soft" base; poor acceptor for "hard" hydrogen protons. |

Visualization of Resonance Structures

The following diagram illustrates the resonance contributions, highlighting the dominant zwitterionic form in thioamides.

Figure 1: Comparison of resonance stability. The thioamide exhibits a stronger contribution from the zwitterionic form due to the stability of the thiolate anion and the weakness of the C=S pi-bond.

Synthetic Access: Thionation Protocols[1][4][5][6][7][8][9][10]

The most reliable method for accessing thioamides is the direct thionation of amides. While Phosphorus Pentasulfide (

Protocol: Thionation using Lawesson’s Reagent

Mechanism: LR exists in equilibrium with a dithiophosphine ylide.[2] This reactive monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane ring, which collapses to release the thioamide and a phosphine oxide byproduct.

Standard Operating Procedure (SOP):

-

Reagents: Amide substrate (1.0 equiv), Lawesson’s Reagent (0.5 - 0.6 equiv). Note: LR provides two sulfur atoms per molecule.

-

Solvent: Anhydrous Toluene or Xylene (for higher boiling points). THF can be used for lower temperature reactivity.

-

Execution:

-

Dissolve substrate in solvent (0.1 M concentration).

-

Add Lawesson’s Reagent under inert atmosphere (

or Ar). -

Heat to reflux (

). The mixture will initially be heterogeneous but typically clears as the reagent dissolves/reacts. -

Monitor by TLC (Thioamides are less polar than amides and move higher on Silica; they are also UV active and often yellow).

-

-

Workup:

-

Cool to room temperature.[3]

-

Critical Step: LR byproducts are difficult to separate. Flash chromatography is required. Elute rapidly to avoid hydrolysis of the thioamide on acidic silica.

-

Visualization of Lawesson's Mechanism

Figure 2: The mechanistic pathway of thionation via Lawesson's Reagent, proceeding through a reactive ylide and a four-membered heterocyclic intermediate.

Unique Reactivity Modes

The thioamide is a versatile synthon. Its reactivity is dominated by the soft nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon .

S-Alkylation vs. N-Alkylation

In amides, alkylation can occur at Oxygen or Nitrogen depending on conditions. In thioamides, alkylation occurs almost exclusively at Sulfur under neutral/acidic conditions.

-

Reasoning: Sulfur is a "soft" nucleophile (HSAB theory) and its HOMO is higher in energy than oxygen's.

-

Utility: Reaction with alkyl halides yields thioimidate salts , which are potent electrophiles used to synthesize amidines or heterocycles.

Hantzsch Thiazole Synthesis

This is the premier application of thioamides, reacting them with

-

Nucleophilic attack by Sulfur (displacement of halide).

-

Electrophilic capture by Nitrogen (condensation with ketone).

Protocol: Hantzsch Cyclization [4]

-

Mix: Thioamide (1.0 equiv) +

-Bromoketone (1.0 equiv) in Ethanol. -

React: Reflux for 1-2 hours.

-

Isolate: The product often precipitates as the HBr salt. Filter, then neutralize with aqueous

to obtain the free base thiazole.

Figure 3: The Hantzsch Thiazole Synthesis pathway. The initial S-alkylation is the rate-determining step, followed by rapid cyclization and dehydration.

Medicinal Chemistry Applications: Bioisosterism

Thioamides are classified as non-classical bioisosteres of amides. They are used to modulate the physicochemical and pharmacokinetic properties of peptide drugs.[5]

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) cleave peptide bonds by attacking the electrophilic carbonyl carbon.

-

Mechanism of Resistance: The

bond is less electrophilic towards "hard" serine proteases. Furthermore, the larger van der Waals radius of Sulfur (1.80 Å vs 1.52 Å for Oxygen) creates steric hindrance that disrupts the enzyme's catalytic triad alignment. -

Outcome: Incorporation of a single thioamide into a peptide backbone can increase half-life (

) significantly.

Conformational Restriction

Due to the higher rotational barrier (see Table 1), thioamides restrict the conformational space of a peptide. This is used to "lock" peptides into bioactive conformations (e.g., inducing

Hydrogen Bonding Modulation

-

Donor: The thioamide NH is a stronger H-bond donor (

is lower).[1] -

Acceptor: The Sulfur is a very weak H-bond acceptor.

-

Permeability: By reducing the H-bond acceptor character, thioamides can improve passive membrane permeability (LogP usually increases slightly).

References

-

Lawesson, S. O., et al. "Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent) with ketones, amides, and lactams." Bulletin des Sociétés Chimiques Belges, 1978. Link[2]

-

Wiberg, K. B., & Rablen, P. R. "Why does thioformamide have a larger rotational barrier than formamide?" Journal of the American Chemical Society, 1995. Link

-

Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Justus Liebigs Annalen der Chemie, 1888. Link

-

Jakobsche, C. E., et al. "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society, 2013.[6] Link

-

Chalker, J. M., et al. "Chemical Modification of Proteins at Thioamide Modifications." Journal of the American Chemical Society, 2020. Link

Sources

- 1. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

Overview of thioamide synthesis and its importance in research

Executive Summary

The thioamide functional group (

Part 1: Structural Significance & Bioisosterism

The substitution of oxygen with sulfur in the amide backbone induces profound electronic and steric changes. Understanding these differences is the prerequisite for rational experimental design.

Physicochemical Comparison: Amide vs. Thioamide

| Feature | Amide ( | Thioamide ( | Impact on Drug Design |

| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | Increases steric bulk; alters receptor fit. |

| Dipole Moment | Lower | Higher | Stronger dipole interactions; improved membrane permeability in some contexts. |

| H-Bond Acceptor | Strong | Weak | Sulfur is a poorer acceptor; reduces desolvation penalty. |

| H-Bond Donor | Moderate | Stronger (N-H) | The N-H proton is more acidic (lower pKa), strengthening donor interactions. |

| Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Restricted rotation forces specific conformations (e.g., cis/trans preferences). |

Causality in Research: The increased rotational barrier and resistance to proteases (due to the "thio effect" making the carbonyl carbon less electrophilic to enzymatic nucleophiles) make thioamides excellent candidates for stabilizing peptide drugs against rapid metabolism in vivo [1][2].

Part 2: The Classical Synthetic Toolkit

Lawesson’s Reagent (LR)

Since its popularization in the late 1970s, Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) has become the standard for thionation due to its selectivity and mild operating conditions compared to

Mechanistic Insight

LR exists in equilibrium with a reactive dithiophosphine ylide.[3][4] The reaction proceeds via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate, followed by cycloreversion to release the stable

Figure 1: The mechanistic pathway of Lawesson’s Reagent mediated thionation, driven by the formation of the stable P=O bond.[3]

Phosphorus Pentasulfide ( )

While effective,

Reagent Selection Matrix:

| Reagent | Solubility | Reactivity | Workup Difficulty | Best Use Case |

| Lawesson's (LR) | Good (Toluene/THF) | High; Selective | Moderate (Smelly byproducts) | General purpose; sensitive amides. |

| Poor | Low (Requires heat) | High (Inorganic ppt) | Large scale; simple substrates. | |

| Belleau’s Reagent | High | Moderate | Low | Chiral substrates; when LR is too reactive. |

Part 3: Modern & Green Approaches

The Willgerodt-Kindler Reaction

This three-component reaction (Aryl ketone + Amine + Elemental Sulfur) is a atom-economical route to thioamides. It avoids phosphorus reagents entirely.

Mechanistic Workflow

The reaction involves the initial formation of an enamine, followed by nucleophilic attack on the sulfur chain, and a subsequent rearrangement.[5]

Figure 2: The Willgerodt-Kindler cascade, converting ketones to thioamides via enamine intermediates.

Green Chemistry Innovations

Recent advances utilize Deep Eutectic Solvents (DES) , such as Choline chloride/Urea, to facilitate thionation without volatile organic solvents. These methods often employ microwave irradiation to accelerate kinetics from hours to minutes [3].

Part 4: Detailed Experimental Protocols

Protocol A: Standard Thionation using Lawesson’s Reagent

Target: Conversion of a secondary amide to a thioamide.

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting amide (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

-

Note: Anhydrous conditions are critical. Moisture hydrolyzes LR, releasing

and reducing yield.

-

-

Reagent Addition: Add Lawesson’s Reagent (0.55 – 0.6 equiv).

-

Why 0.6 equiv? LR is a dimer; theoretically, 0.5 equiv provides 1 equiv of thionating power, but a slight excess ensures conversion.

-

-

Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (

or Ar). Monitor by TLC. Reaction time is typically 1–4 hours. -

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Critical Step: The byproduct is a polysiloxane-like polymer that can be difficult to remove.

-

Method: Evaporate toluene. Redissolve the crude in minimal DCM and load directly onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.

-

Odor Control: Treat all glassware and waste with a dilute bleach solution to oxidize residual sulfur compounds before disposal.

-

Protocol B: Microwave-Assisted Willgerodt-Kindler

Target: Synthesis of thiobenzomorpholide from acetophenone.

-

Mixing: In a microwave-safe vial, combine acetophenone (1.0 mmol), morpholine (1.5 mmol), and elemental sulfur (1.5 mmol).

-

Catalyst: Add a catalytic amount of p-TsOH (optional) or use a DES (Choline Chloride:Urea 1:2) as the solvent.

-

Irradiation: Irradiate at 300W, 110°C for 5–10 minutes.

-

Isolation: Pour the reaction mixture into ice water. The thioamide usually precipitates as a solid. Filter, wash with water/ethanol, and recrystallize from ethanol.

Part 5: Applications in Drug Discovery

Peptide Backbone Modification

Thioamides are deployed as "single-atom substitutions" in peptide drugs.[6]

-

Protease Resistance: The

bond is a poor electrophile for serine proteases, significantly extending the half-life of peptide therapeutics [4]. -

Conformational Locking: The larger atomic radius of sulfur restricts the

and

Medicinal Chemistry Case Studies

-

Thyroid Management: The "Thionamide" class (e.g., Methimazole , Propylthiouracil ) relies on the thiourea motif to inhibit thyroid peroxidase.[7] Note that while these are cyclic thioamides, the mechanism of action (iodine scavenging/enzyme inhibition) is specific to the

structure [5]. -

Antitubercular Agents: Ethionamide is a structural analog of isoniazid. It is a prodrug activated by the bacterial enzyme EthA to form an adduct that inhibits mycolic acid synthesis. The thioamide group is the "warhead" for this activation [6].

Fluorescent Probes

Thioamides act as fluorescence quenchers.[8] By incorporating a thioamide into a protein sequence near a fluorophore (like Tryptophan or a synthetic label), researchers can monitor protein folding dynamics in real-time based on distance-dependent quenching (Förster resonance energy transfer mechanisms) [7].

References

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

-

Hansen, T. N., & Olsen, C. A. (2024).[9] Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal, 30(9).[9] Link

-

García-Álvarez, J., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).[10] Royal Society of Chemistry.[10] Link

-

Goldberg, J. M., et al. (2012). Thioamide quenching of intrinsic protein fluorescence.[8] Chemical Communications, 48, 1550–1552.[8] Link

-

FDA Labeling. (2025). Official FDA Drug Label for Methimazole and Propylthiouracil.[11] U.S. Food and Drug Administration.[11] Link

- Bioversys/GSK. (2023). Mechanisms of Ethionamide activation in Tuberculosis. Nature Medicine (Contextual reference based on established mechanism).

-

Petersson, E. J., et al. (2014). Thioamides as Fluorescence Quenching Probes.[8] Journal of the American Chemical Society.[8][12] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

N,N-Dimethyl-2-phenylethanethioamide IUPAC name and synonyms

Content Type: Technical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary

N,N-Dimethyl-2-phenylethanethioamide (CAS: 17709-95-4) is a specialized organosulfur compound belonging to the class of arylthioacetamides.[1][2] Structurally characterized by a phenylacetothioamide core substituted with two methyl groups on the nitrogen, it serves as a critical intermediate in organic synthesis and a strategic bioisostere in medicinal chemistry.

Unlike its oxygen analogue (N,N-dimethyl-2-phenylacetamide), the presence of the thiocarbonyl group (C=S) confers unique electronic and steric properties, making it a valuable precursor for the synthesis of sulfur-containing heterocycles (e.g., thiazoles, thiazinones) and a tool for probing hydrogen-bonding interactions in active pharmaceutical ingredients (APIs). This guide details its nomenclature, physicochemical profile, validated synthesis via the Willgerodt-Kindler reaction, and downstream applications.[3]

Chemical Identity & Nomenclature[4]

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 17709-95-4 |

| Common Synonyms | N,N-Dimethylphenylthioacetamide; N,N-Dimethylbenzenethioacetamide; 1-(Dimethylamino)-2-phenylethane-1-thione |

| Molecular Formula | C₁₀H₁₃NS |

| Molecular Weight | 179.28 g/mol |

| SMILES | CN(C)C(=S)CC1=CC=CC=C1 |

| InChI Key | WLOKDAWGDBJTFR-UHFFFAOYSA-N |

Physicochemical Properties[5][6][7][8]

The substitution of oxygen with sulfur in the amide bond results in a larger van der Waals radius (1.80 Å for S vs. 1.52 Å for O) and reduced electronegativity, impacting lipophilicity and hydrogen bond acceptor capability.

| Property | Value / Description |

| Physical State | Yellow crystalline solid or viscous oil (purity dependent) |

| Melting Point | 71–73 °C (Typical for thioacetamides of this class) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in Water |

| LogP (Predicted) | ~2.3 (More lipophilic than amide analogue) |

| Stability | Stable under standard conditions; sensitive to strong oxidants |

Synthesis: The Willgerodt-Kindler Reaction[3]

The most authoritative route for synthesizing this compound is the Willgerodt-Kindler reaction . This transformation is unique as it involves the migration of a carbonyl functionality to the terminal carbon of an alkyl chain, converted simultaneously to a thioamide.

Mechanistic Insight

The reaction proceeds through a complex cascade involving the formation of an enamine, thionation, and subsequent rearrangement along the carbon chain. The use of elemental sulfur (

Validated Experimental Protocol

Objective: Synthesis from Acetophenone using Dimethylformamide (DMF) as the amine source.

-

Reagents:

-

Acetophenone (1.0 eq)

-

Elemental Sulfur (

) (2.0 eq) -

Dimethylamine (aq. 40%) or DMF (acting as solvent/reactant under hydrolytic conditions)

-

Catalyst: Morpholine (trace, optional accelerator)

-

-

Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, combine Acetophenone (12.0 g, 100 mmol), elemental sulfur (6.4 g, 200 mmol), and anhydrous dimethylamine (excess) or use DMF (50 mL) with a catalytic base.

-

Reflux: Heat the mixture to 120–130 °C. If using DMF/Sulfur, the reaction generates dimethylamine in situ. Maintain reflux for 8–12 hours. Evolution of

gas indicates reaction progress (scrubbing required). -

Work-up: Cool the dark red/brown reaction mixture to room temperature. Pour into ice-cold water (300 mL) to precipitate the crude thioamide.

-

Extraction: Extract with Dichloromethane (

mL). Wash organic phase with brine. -

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane:EtOAc 8:2) to yield the product as yellow crystals.

-

Synthetic Pathway Visualization

Figure 1: Willgerodt-Kindler synthesis pathway converting acetophenone to the target thioamide.

Reactivity & Applications in Drug Development

This compound acts as a versatile linchpin in heterocyclic chemistry. Its reactivity is dominated by the nucleophilicity of the sulfur atom and the electrophilicity of the thioamide carbon.

Hantzsch Thiazole Synthesis

The compound reacts with

Thioamide Bioisosterism

In medicinal chemistry, replacing an amide (C=O) with a thioamide (C=S) is a strategic modification:

-

Proteolytic Stability: Thioamides are resistant to enzymatic hydrolysis by proteases, potentially extending the half-life of peptide-mimetic drugs.

-

Hydrogen Bonding: The thioamide NH is a stronger hydrogen bond donor (higher acidity), while the Sulfur is a weaker acceptor than Oxygen, altering receptor binding affinity.

Reactivity Flowchart[3][9]

Figure 2: Divergent synthetic utility of the thioamide core.

Safety & Handling (SDS Summary)

-

Hazards: Thioamides can release toxic Hydrogen Sulfide (

) gas upon contact with strong acids. -

GHS Classification:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light to prevent gradual desulfurization.

References

-

ChemicalBook. (2025). This compound CAS 17709-95-4.[1][2][5][6][7] Retrieved from

-

CymitQuimica. (2025). Product Catalog: this compound. Retrieved from

-

National Institutes of Health (NIH). (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents. Retrieved from

-

Royal Society of Chemistry. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Advances. Retrieved from

-

GuideChem. (2025). N,N-Dimethylphenylthioacetamide Properties and Suppliers. Retrieved from

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. This compound;17709-95-4 [abichem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. α-(N-Alkyl-N-heteroarenium)-α-diazoacetates: synthesis and reactivity of a novel class of ‘onium’ diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS 17709-95-4: N,N-Dimethyl-2-phenyl(thioacetamide) [cymitquimica.com]

The Strategic Utility of Thioamides: A Technical Guide for Organic Synthesis

Executive Summary

In the landscape of modern drug discovery, thioamides (

Part 1: The Thioamide Pharmacophore & Chemical Nature

Electronic Structure and Reactivity

The thioamide functionality differs significantly from the amide bond due to the properties of the sulfur atom (3rd period) versus oxygen (2nd period).

-

Resonance Contribution: The

bond is longer (approx. 1.6-1.7 Å) and weaker than the -

Nucleophilicity: The sulfur atom is a "soft" nucleophile. This allows for highly selective alkylation (S-alkylation) under mild conditions, a property exploited in the synthesis of thioimidates.

-

Electrophilicity: The thiocarbonyl carbon is electrophilic but reacts differently than carbonyls. It is particularly susceptible to attack by alpha-halo ketones (Hantzsch synthesis) and 1,3-dipoles.

Bioisosterism in Drug Design

Thioamides are often deployed as isosteres for the peptide bond (

-

Proteolytic Stability: The

bond is generally resistant to standard proteases, enhancing the metabolic half-life of peptidomimetics. -

Hydrogen Bonding: The thioamide

is a stronger hydrogen bond donor (more acidic) than the amide

Part 2: Strategic Synthesis of Thioamides

Efficient access to thioamides is the prerequisite for their use as intermediates. We focus here on two high-fidelity methods: Direct Thionation and the Willgerodt-Kindler Reaction.

Direct Thionation: Lawesson's Reagent

While

Mechanism of Action:

LR exists in equilibrium with a reactive dithiophosphine ylide.[3] This ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate, which collapses to release the thioamide and a stable

Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.

The Willgerodt-Kindler Reaction

For converting aryl alkyl ketones into thioamides, the Willgerodt-Kindler reaction is atom-economical. It involves elemental sulfur (

Key Advantage: It facilitates the migration of the carbonyl functionality to the terminal carbon, providing access to terminal thioamides from internal ketones.

Part 3: Thioamides as Gateways to Heterocycles[1][2]

The primary utility of thioamides in organic synthesis is their conversion into sulfur-nitrogen heterocycles.

Hantzsch Thiazole Synthesis

This is the most robust method for synthesizing 2,4-disubstituted thiazoles. The reaction proceeds via the condensation of a thioamide with an

Mechanism:

-

S-Alkylation: The sulfur nucleophile attacks the

-carbon of the haloketone (displacement of halide). -

Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization to the thiazole.

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Thioamide Reduction to Amines

Thioamides can be reduced to amines, often preserving stereochemistry that might be lost via other routes.

-

Reagents: Raney Nickel (desulfurization),

with additives, or Super-Hydride. -

Utility: Access to complex amines where direct alkylation of amines is prone to over-alkylation.

Part 4: Experimental Protocols

Protocol A: Standard Thionation of Amides using Lawesson's Reagent

Scope: Conversion of secondary amides to thioamides.

Materials:

-

Substrate: Benzamide derivative (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.5 - 0.6 eq)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amide (1.0 mmol) in anhydrous toluene (10 mL).

-

Addition: Add Lawesson’s Reagent (0.6 mmol). Note: LR is moisture sensitive; handle quickly or under inert atmosphere.

-

Reaction: Heat the mixture to reflux (

) under nitrogen. Monitor by TLC (typically 1-3 hours). The product usually moves faster (higher -

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue will contain the thioamide and the polymeric P-O byproduct. Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Thioamides exhibit a characteristic downfield shift of the

proton in

-

Protocol B: Hantzsch Thiazole Synthesis

Scope: Synthesis of 2-phenylthiazole from thiobenzamide.

Materials:

-

Substrate: Thiobenzamide (1.0 eq)

-

Reagent: 2-Bromoacetophenone (1.0 eq)

-

Solvent: Ethanol (absolute)

Procedure:

-

Mixing: Dissolve thiobenzamide (1.0 mmol) in ethanol (5 mL). Add 2-bromoacetophenone (1.0 mmol).

-

Reaction: Heat to reflux for 1-2 hours. A solid precipitate (the hydrobromide salt of the thiazole) may form.

-

Workup: Cool the mixture. Pour into saturated aqueous

to neutralize the HBr and liberate the free base. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via column chromatography.

Part 5: Comparative Data: Thionating Agents

| Reagent | Solubility | Reaction Temp | Functional Group Tolerance | Cleanup |

| Lawesson's Reagent | High (Toluene/THF) | Excellent (Esters, Ketones stable) | Chromatographic separation required | |

| Low (requires Pyridine) | Reflux (High) | Moderate (Can hydrolyze esters) | Difficult (Smelly, messy workup) | |

| Belleau's Reagent | High (THF) | High (More selective than LR) | Easier than LR |

References

-

Ozturk, T., et al. (2007).[3] "Lawesson’s Reagent in Organic Synthesis."[2][3][5] Chemical Reviews. [Link]

-

Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews. [Link]

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Wipf, P., et al. (2005). "Thioamides as versatile intermediates."[2][5][6] Organic Letters. [Link]

-

Bergman, J., et al. (2004). "The Willgerodt-Kindler Reaction: A Review." Tetrahedron. [Link]

Sources

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thioamide synthesis by thionation [organic-chemistry.org]

Thioamides: The Sulfur Isostere in Pharmaceutical Architecture

Executive Summary: Beyond the Oxygen Analog

In the landscape of medicinal chemistry, the thioamide (

Replacing an amide oxygen with sulfur introduces a larger van der Waals radius (1.85 Å vs. 1.40 Å) and alters the electronic landscape, resulting in enhanced lipophilicity and proteolytic resistance.[1] This guide dissects the thioamide not just as a functional group, but as a strategic building block for bioisosteric replacement and heterocyclic synthesis.

Physicochemical Profiling: The Bioisosteric Rationale

The decision to deploy a thioamide scaffold must be grounded in its distinct physical properties. The sulfur atom renders the thioamide a stronger hydrogen bond donor (due to increased acidity of the N-H) but a weaker hydrogen bond acceptor compared to the amide.

Table 1: Comparative Physicochemical Metrics

| Feature | Amide ( | Thioamide ( | Impact on Drug Design |

| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | Steric bulk increases receptor selectivity. |

| Dipole Moment | ~3.8 D | ~4.5 - 5.0 D | Higher polarity but paradoxically higher lipophilicity. |

| Rotational Barrier | ~16-20 kcal/mol | ~22-25 kcal/mol | Locks conformation; restricts entropy loss upon binding. |

| H-Bond Donor ( | Higher | Lower | Stronger interaction with receptor anionic sites. |

| Proteolytic Stability | Susceptible | Highly Resistant | Extends half-life ( |

Visualizing the Isosteric Shift

The following diagram illustrates the structural and electronic divergence that drives the bioactivity differences.

Figure 1: Functional divergence between amide and thioamide scaffolds affecting drug-receptor interactions.[2]

Synthetic Methodologies: Precision Thionation

While classical methods like

Mechanism of Action: Lawesson’s Reagent

The reaction does not proceed via the bulk dimer. It requires the thermal dissociation of the LR dimer into two reactive dithiophosphine ylides. This ylide undergoes a [2+2] cycloaddition with the carbonyl, forming a thia-oxaphosphetane intermediate, which collapses to yield the thioamide.

Figure 2: The mechanistic pathway of thionation via Lawesson's Reagent, driven by the formation of the stable P=O bond.[3][4][5]

Protocol 1: Standardized Thionation using Lawesson’s Reagent

Objective: Conversion of a secondary amide to a thioamide. Scale: 1.0 mmol (scalable).

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate (1.0 equiv) in anhydrous toluene (0.1 M concentration).

-

Why Toluene? The dissociation of the LR dimer requires temperatures >80°C. Toluene (bp 110°C) provides the necessary thermal energy while maintaining solvation.

-

-

Reagent Addition: Add Lawesson’s Reagent (0.55 – 0.60 equiv).

-

Note: LR is 0.5 equiv per mole of sulfur, but a slight excess ensures completion.

-

-

Reaction: Heat the mixture to reflux (110°C) under an inert atmosphere (

or Ar). -

Monitoring: Monitor via TLC every 30 minutes.

-

Self-Validation: The thioamide product will be less polar (higher

) than the amide starting material on silica gel/EtOAc due to the loss of the strong H-bond accepting carbonyl.

-

-

Workup: Once starting material is consumed (typically 1-3 hours), cool to room temperature.

-

Purification: Direct flash column chromatography is preferred. The P=O byproduct is highly polar and will remain at the baseline.

-

-

Odor Control: All glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfur species before washing.

Thioamides as Heterocyclic Linchpins

Beyond their role as final pharmacophores, thioamides are critical intermediates in the synthesis of sulfur-nitrogen heterocycles, particularly thiazoles .[6] The Hantzsch Thiazole Synthesis is the industry-standard method for constructing these rings, which are ubiquitous in drugs like Ritonavir and Dasatinib.

The Hantzsch Protocol Logic

This reaction involves the condensation of a thioamide with an

Figure 3: Stepwise construction of the thiazole ring from thioamide precursors.

Therapeutic Case Studies: Mechanism in Motion

The inclusion of a thioamide is rarely accidental. It serves specific biochemical functions.

Case A: Ethionamide (Anti-Tuberculosis)

-

Mechanism: Ethionamide is structurally an isostere of nicotinamide. It is inactive until it undergoes oxidative activation by the mycobacterial enzyme EthA (a flavin-dependent monooxygenase).

-

The Thioamide Role: The sulfur atom is the site of enzymatic oxidation. EthA converts the thioamide into an S-oxide intermediate, which eventually forms an adduct with NAD+. This adduct inhibits InhA (enoyl-ACP reductase), halting mycolic acid synthesis and bacterial cell wall construction. An amide analog would be inert to EthA, rendering the drug ineffective.

Case B: Methimazole (Hyperthyroidism)

-

Class: Thyroid Peroxidase Inhibitor.

-

Mechanism: Methimazole (a cyclic thioamide/thione) acts as a substrate for thyroid peroxidase.

-

The Thioamide Role: The thiocarbonyl sulfur acts as a "decoy" nucleophile, intercepting the iodinating species preventing the iodination of tyrosine residues on thyroglobulin. This effectively shuts down the synthesis of thyroid hormones

and

References

-

Thioamides in Drug Design: Huang, G., Cierpicki, T., & Grembecka, J. (2024).[1] "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. Link[1]

-

Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278. Link

-

Thioamide Physicochemical Properties: Wiberg, K. B., & Rush, D. J. (2005). "Amides and Thioamides: Enthalpies of Formation and Rotational Barriers." Journal of Organic Chemistry, 70(20), 7985-7993. Link

-

Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

-

Ethionamide Activation: Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). "The Antituberculosis Drug Ethionamide is Activated by a Flavin Monooxygenase: Mechanism of Action." Journal of Biological Chemistry, 277(15), 12824-12829. Link

-

Bioisosterism Review: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modular Synthesis of N,N-Dimethyl-2-phenylethanethioamide

Abstract & Strategic Analysis

This application note details the synthesis of N,N-Dimethyl-2-phenylethanethioamide starting directly from phenylacetamide . While phenylacetamide is a primary amide, the target molecule is a tertiary thioamide. This transformation requires two distinct chemical modifications:

-

Exhaustive

-Methylation: Conversion of the primary amide ( -

Thionation: Isosteric replacement of the carbonyl oxygen with sulfur (

).

Synthetic Strategy:

We utilize a sequential approach. Direct thionation of the primary amide followed by alkylation is chemically unsound due to the instability of primary thioamides and the competing

Reaction Scheme & Mechanism

The synthesis proceeds in two steps. The first utilizes sodium hydride (NaH) and methyl iodide (MeI) to install the methyl groups.[1] The second utilizes Lawesson's Reagent (LR) to effect the thionation via a thiaoxaphosphetane intermediate.[2]

Figure 1: Sequential synthetic pathway from phenylacetamide to the target thioamide.

Protocol 1: Synthesis of N,N-Dimethyl-2-phenylacetamide

Objective: Exhaustive methylation of the primary nitrogen. Challenge: Controlling O-alkylation (imidate formation) and ensuring complete dialkylation.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Phenylacetamide | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 2.5 | Strong Base (Deprotonation) |

| Methyl Iodide (MeI) | 3.0 | Alkylating Agent |

| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |

Experimental Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Base Suspension: Add NaH (2.5 equiv.) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend the NaH in anhydrous DMF (0.5 M concentration relative to substrate).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve phenylacetamide in a minimum amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution (

) will occur. -

Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns slightly yellow/orange.

-

Alkylation: Add Methyl Iodide (3.0 equiv.) dropwise via syringe.[3] Keep temperature < 5°C during addition to minimize exothermic runaway.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexanes).

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: If mono-methylated byproduct is present, purify via flash column chromatography (Silica gel, 30% EtOAc in Hexanes).

Expert Note: Direct dimethylation of primary amides can suffer from yield loss due to O-alkylation. If this step proves low-yielding (<50%), the alternative "Hydrolysis Route" (Hydrolysis to acid

Acid ChlorideDimethylamine) is the industry standard for higher fidelity.

Protocol 2: Thionation via Lawesson’s Reagent

Objective: Conversion of the carbonyl (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| N,N-Dimethyl-2-phenylacetamide | 1.0 | Substrate (from Step 1) |

| Lawesson’s Reagent | 0.6 | Thionating Agent (delivers 2 S atoms) |

| Toluene (dry) | Solvent | Reaction Medium (High boiling point) |

Experimental Procedure

-

Setup: Use a clean, dry RBF with a reflux condenser and nitrogen balloon.

-

Dissolution: Dissolve the amide (1.0 equiv.) in dry Toluene (0.2 M).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 equiv.). Note: 0.5 equiv is theoretically sufficient, but 0.6 ensures completion.

-

Reaction: Heat the mixture to 80–100°C . Monitor by TLC.[3][4][5][6] The amide spot will disappear, and a less polar (higher

) yellow spot (thioamide) will appear.-

Time: Typically 1–3 hours.

-

-

Cooling: Cool to room temperature.

-

Workup (Critical Step):

-

Lawesson's byproducts are foul-smelling and sticky.

-

Method A (Filtration): If solid precipitates, filter off.

-

Method B (Direct Load): Concentrate the toluene to a minimum volume and load directly onto a silica gel column.

-

-

Purification: Flash chromatography using Hexanes/EtOAc (gradient 9:1 to 7:3). The thioamide is usually bright yellow.

Purification & Quality Control Logic

The following workflow ensures the isolation of pharmaceutical-grade material.

Figure 2: Purification workflow for removal of phosphorus byproducts.

Analytical Validation (Expected Data)

| Technique | Parameter | Amide (Precursor) | Thioamide (Target) | Diagnostic Change |

| IR Spectroscopy | C=X Stretch | ~1640 cm⁻¹ (Strong, C=O) | ~1000–1200 cm⁻¹ (C=S) | Disappearance of C=O; Appearance of C=S |

| 1H NMR | N-Methyls | ~2.9 ppm (Singlet/Doublet) | ~3.1–3.5 ppm | Downfield shift; often splits into 2 distinct singlets due to high rotational barrier of C-N bond in thioamides.[7] |

| 1H NMR | Benzylic | ~3.7 ppm | ~4.2 ppm | Significant downfield shift due to anisotropy of C=S. |

| Physical | Appearance | White/Colorless Solid | Yellow Crystalline Solid | Visual confirmation. |

Safety & Handling

-

Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double gloves.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. Quench all glassware and tips with isopropanol before water exposure.

-

Lawesson’s Reagent: Evolves

(toxic gas) upon hydrolysis. All rotovap exhaust must be vented into a fume hood or scrubber. The smell is potent and lingering; bleach all glassware to oxidize sulfur residues.

References

-

Sodium Hydride Mediated Alkylation

- Methodology: C. J. Li, "Organic Reactions in Aqueous Media," Chemical Reviews, 2005.

-

Source:

-

Lawesson's Reagent Thionation

-

Original Protocol: B. S.[7] Pedersen, S. Scheibye, N. H. Nilsson, S. O.[6] Lawesson, "Studies on organophosphorus compounds XX. Syntheses of thioketones, thioamides, thioesters and thiohydrazides," Bulletin des Sociétés Chimiques Belges, vol. 87, no. 3, pp. 223-228, 1978.

- Mechanism & Review: Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson’s Reagent in Organic Syntheses." Chemical Reviews.

-

Source:

-

-

Thioamide Characterization

- Spectroscopic Data: "Thionation of amides using Lawesson's reagent," ChemSpider Synthetic Pages, Procedure 184.

-

Source:

Sources

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. Lawesson's Reagent [organic-chemistry.org]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]

Application Note: Alternative Reagents for Thioamide Synthesis Without Lawesson's Reagent

Executive Summary

Thioamides are critical isosteres in medicinal chemistry, offering altered hydrogen bonding capability, lipophilicity, and metabolic stability compared to their oxo-analogs.[1] While Lawesson’s Reagent (LR) has been the industry standard for thionation since the 1970s, it suffers from significant drawbacks: strong stench, thermal instability (>110°C), difficult purification of byproducts, and sensitivity to moisture.

This guide provides validated protocols for three superior alternatives that circumvent these issues while maintaining or exceeding the reactivity of LR:

- / Hexamethyldisiloxane (HMDO): The "Curphey Method" – a cost-effective, scalable, and cleaner alternative.

-

Belleau’s Reagent: A milder, odorless, and more stable structural analog of LR.

-

Ammonium Phosphorodithioate: A highly efficient, "green" reagent for rapid thionation.

Strategic Selection Guide

Selecting the right reagent depends on substrate sensitivity, scale, and available equipment. Use the table below to determine the optimal workflow.

| Feature | Lawesson's Reagent (LR) | Belleau's Reagent | Ammonium Phosphorodithioate | |

| Primary Use | General thionation | Scalable, difficult substrates | Sensitive substrates, high temp | Rapid, mild thionation |

| Atom Economy | Poor (large byproduct mass) | Excellent (Silylated byproducts) | Moderate | Good |

| Workup | Chromatography (difficult) | Hydrolysis / Filtration | Chromatography | Simple Extraction |

| Thermal Stability | Decomposes >110°C | Stable at reflux (Xylene) | Stable >150°C | Stable |

| Odor | Severe / Offensive | Moderate (controlled) | Odorless | Mild |

| Cost | High | Very Low | High | Low |

Decision Logic for Reagent Selection

Figure 1: Decision tree for selecting the optimal thionation reagent based on substrate properties and scale.

Deep Dive: The Curphey Method ( / HMDO)[2]

The combination of Phosphorus Pentasulfide (

Mechanism of Action

Unlike LR, which generates solid phosphorus-oxygen byproducts that are difficult to separate, the Curphey method uses HMDO as an in situ scavenger. As the thionation proceeds, the resulting P-O bonds are silylated by HMDO, converting them into lipophilic trimethylsilyl phosphates (TMSP). These silylated byproducts are either soluble in organic solvents (preventing gumming) or easily hydrolyzed into water-soluble phosphoric acid derivatives during workup.

Figure 2: Mechanistic workflow of the Curphey thionation. HMDO acts as an oxygen trap, preventing the formation of polymeric phosphorus oxides.

Protocol A: Standard Thionation with /HMDO

Reagents:

-

Phosphorus Pentasulfide (

): 0.2 – 0.4 equiv. (Note: -

Hexamethyldisiloxane (HMDO): 2.0 – 5.0 equiv.

-

Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene.

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend

(0.2 equiv) in dry DCM (concentration ~0.2 M relative to amide). -

Activation: Add HMDO (2.0 equiv) and the amide substrate (1.0 equiv) to the suspension.

-

Reaction: Heat the mixture to reflux. The yellow suspension will typically clarify or change appearance as the reaction proceeds.

-

Reaction Time: 2–12 hours (Monitor by TLC).

-

-

Workup (Method A - Hydrolytic):

-

Cool the reaction mixture to room temperature.

-

Add 5M aqueous

solution (2-3 equiv) and stir vigorously for 30 minutes. This hydrolyzes the silylated phosphates into the aqueous phase. -

Separate the layers. Extract the aqueous layer with DCM (2x).

-

Dry the combined organic layers over

and concentrate.

-

-

Workup (Method B - Filtration):

-

If the product is stable, simply filter the reaction mixture through a short pad of silica gel. Elute with DCM.

-

Concentrate the filtrate to obtain the crude thioamide.

-

Critical Process Parameters (CPPs):

-

Stoichiometry: For unreactive amides, increase

to 0.5 equiv and HMDO to 4.0 equiv. -

Moisture:

is moisture-sensitive.[2] Use dry solvents to prevent premature hydrolysis of the reagent.

Deep Dive: Belleau’s Reagent

Belleau’s Reagent (2,4-bis(4-phenoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a structural analog of LR where the methoxy group is replaced by a phenoxy group.

Why use it?

-

Stability: It does not decompose until >150°C, allowing for thionation of sterically hindered amides that require high-temperature reflux (e.g., in o-xylene or mesitylene).

-

Safety: It is odorless and generally safer to handle than LR.

Protocol B: High-Temperature Thionation

Reagents:

-

Belleau’s Reagent: 0.5 – 0.6 equiv.

-

Solvent: Toluene (110°C) or Xylene (140°C).

Procedure:

-

Dissolve the amide (1.0 equiv) in Toluene or Xylene (0.1 M).

-

Add Belleau’s Reagent (0.55 equiv).

-

Reflux the mixture under nitrogen.

-

Monitoring: The reagent is less soluble than LR initially but dissolves at high temperatures.

-

Workup:

-

Cool to room temperature.[3]

-

Evaporate the solvent.

-

Purify via flash column chromatography. (Note: The byproduct is less polar than the LR byproduct, often making separation easier).

-

Deep Dive: Ammonium Phosphorodithioate

For researchers seeking a "green" and rapid method, the use of Ammonium Phosphorodithioate is a modern development that avoids the use of heavy phosphorus sulfides and allows for mild conditions.

Protocol C: Mild Thionation

Reagents:

-

Ammonium Phosphorodithioate: 1.2 – 2.0 equiv.

-

Solvent: DCM or Solvent-free.

Procedure:

-

Mix the amide (1.0 equiv) with Ammonium Phosphorodithioate (1.5 equiv) in DCM.

-

Stir at room temperature or mild reflux (40°C).

-

Reaction Time: Often complete within 30–60 minutes.

-

Workup:

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water.

-

Evaporate to yield the thioamide.

-

References

-

Curphey, T. J. (2002).[2][4] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461–6473.[4] Link

-

Lajoie, G., et al. (1983). Synthesis of Thioamides from Amides with Belleau's Reagent. Tetrahedron Letters, 24(36), 3815-3818. Link

-

Kaboudin, B., & Malekzadeh, L. (2011).[5] Ammonium Phosphorodithioate: An Efficient Reagent for the Thionation of Amides. Synlett, 2011(19), 2807-2810. Link

-

Bergman, J., et al. (2011).[5] Tetraphosphorus Decasulfide in Pyridine: A Powerful Thionating Agent. Journal of Organic Chemistry, 76(5), 1546–1553. Link

-

Flanagan, S. R., et al. (2006).[6] Thionation of Amides using Hexamethyldisilathiane. Tetrahedron Letters, 47(13), 2315-2317.

Sources

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. scispace.com [scispace.com]

- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Note: One-Pot Three-Component Synthesis of Aryl Thioamides

Executive Summary

Thioamides are critical bioisosteres of amides in medicinal chemistry, offering altered hydrogen bonding capability, improved lipophilicity, and enhanced metabolic stability against proteases.[1][2] Despite their utility, traditional synthesis often involves harsh thionation reagents (e.g., Lawesson’s reagent) or multi-step procedures.

This guide details two robust, one-pot, three-component protocols for synthesizing aryl thioamides. These methods utilize elemental sulfur (

Key Advantages of These Protocols:

-

Atom Economy: High incorporation of starting materials into the final product.

-

Operational Simplicity: Open-flask conditions (air tolerance) for many variations.

-

Functional Group Tolerance: Compatible with halides, ethers, and heterocycles common in drug scaffolds.

Mechanistic Insight & Reaction Logic[3]

Understanding the mechanism is crucial for troubleshooting and substrate selection. The formation of thioamides from aldehydes (Modified Willgerodt-Kindler) or alkynes relies on the in situ generation of polysulfide species.

The Modified Willgerodt-Kindler Mechanism

Unlike the classical Willgerodt rearrangement of ketones, the reaction with aryl aldehydes proceeds via an oxidative sulfurization pathway.

-

Condensation: The amine reacts with the aldehyde to form an iminium/aminal intermediate.

-

Sulfur Activation: The amine (or added base) activates the

ring, generating nucleophilic polysulfide anions. -

Nucleophilic Attack: Polysulfide species attack the activated carbon.

-

Oxidation/Elimination: The intermediate collapses to release the thioamide, often reducing sulfur species in the process.

Figure 1: Simplified mechanistic flow of the Modified Willgerodt-Kindler reaction for aryl aldehydes.

Experimental Protocols

Method A: The Catalytic Willgerodt-Kindler Protocol (Aldehyde Route)

Best for: Broad substrate scope, synthesizing thiobenzamides from commercially available aldehydes. Reference Grounding: Based on optimized conditions using Na₂S catalysis [1, 4].

Materials

-

Aryl Aldehyde: 1.0 equivalent (e.g., 4.0 mmol)

-

Secondary Amine: 1.5 equivalents (e.g., 6.0 mmol)

-

Elemental Sulfur (

): 1.25 equivalents (calculated as S atom, approx 5.0 mmol) -

Catalyst: Sodium Sulfide (

), 15 mol%[3] -

Solvent: DMF (N,N-Dimethylformamide), 1.0 M concentration

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, combine Elemental Sulfur (160 mg, 5 mmol) and the Amine (6 mmol) in DMF (4 mL).

-

Catalyst Addition: Add

(216 mg, 0.6 mmol). -

Pre-stirring: Heat the mixture to 115 °C for 30 minutes under a nitrogen atmosphere. Note: This step generates the active polysulfide species (dark red/brown color).

-

Substrate Addition: Cool the mixture slightly (to ~80 °C) and add the Aryl Aldehyde (4 mmol).

-

Reaction: Re-heat to 115 °C and stir for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc).

-

Workup:

-

Cool to room temperature.[4]

-

Pour the reaction mixture into cold water (20 mL) or brine.

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with water (to remove DMF) and brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

Method B: The Atom-Economical Alkyne Protocol (Nguyen Method)

Best for: "Green" chemistry requirements, solvent-free preferences, and high atom economy.[5] Reference Grounding: Based on the Nguyen three-component coupling [2, 5].[6]

Materials

-

Aryl Alkyne: 1.0 equivalent (e.g., 1.0 mmol)

-

Aliphatic Amine: 1.2–2.0 equivalents

-

Elemental Sulfur: 3.0 equivalents (as S)

-

Base/Additive: Pyridine (0.5 equiv) or perform neat if amine is liquid.

Step-by-Step Procedure

-

Assembly: In a screw-capped vial, add Elemental Sulfur (96 mg, 3 mmol), Aryl Alkyne (1 mmol), and Amine (1.5 mmol).

-

Solvent/Additive: Add Pyridine (40 µL, 0.5 mmol) or use a small amount of DMSO if the mixture is solid.

-

Heating: Seal the vial and heat to 60–80 °C for 4–8 hours.

-

Observation: The mixture will turn homogenous and dark as polysulfides form.

-

-

Workup:

-

Dilute the mixture with Ethanol or Ethyl Acetate.

-

If solid sulfur precipitates, filter it off.

-

Concentrate the filtrate.

-

-

Purification: Direct silica gel chromatography.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inactive Sulfur species | Ensure the "Pre-stirring" step (Method A) is performed to generate polysulfides. Add a base like DABCO or Na₂S if reaction is sluggish. |

| Residual Sulfur | Excess | Wash the crude solid with cold methanol (sulfur is sparingly soluble) or use slightly less sulfur (1.0 equiv) if yield permits. |

| Side Products | Amide formation (C=O) | Ensure the reaction is not exposed to excessive moisture during the high-temperature phase, although the reaction is generally air-tolerant. |

| Bad Smell | While reduced compared to | |

| Viscous Mixture | Polymerization | In Method B, if using dialkynes or diamines, polymerization can occur. Keep stoichiometry strict (monomers). |

Substrate Scope & Limitations

-

Amines: Secondary cyclic amines (morpholine, piperidine) react most efficiently. Primary amines can be used but may require slightly lower temperatures to avoid imine side-products. Sterically hindered amines (e.g., diisopropylamine) generally give lower yields.

-

Aldehydes: Electron-withdrawing groups (e.g., -NO2, -CF3) on the aryl ring accelerate the reaction. Electron-donating groups (e.g., -OMe) may require longer reaction times (12h+).

-

Alkynes: Terminal aryl alkynes work best. Aliphatic alkynes are less reactive and may require higher temperatures (>100 °C).

References

-